Benzene, 1-(1-decynyl)-4-methyl-
Description
Benzene, 1-(1-decynyl)-4-methyl- is a substituted aromatic compound featuring a benzene ring with two distinct functional groups:
- Methyl group at the para position (4th carbon).
- 1-Decynyl group (a 10-carbon alkyne chain with a triple bond at the first carbon) at the 1st position.
The decynyl substituent introduces both steric bulk and electronic effects due to the triple bond, which can influence reactivity, solubility, and intermolecular interactions. While direct experimental data on this compound is absent in the provided evidence, comparisons can be drawn from structurally similar compounds with variations in substituents, chain length, and functional groups .
Properties
CAS No. |
295323-16-9 |
|---|---|
Molecular Formula |
C17H24 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
1-dec-1-ynyl-4-methylbenzene |
InChI |
InChI=1S/C17H24/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h12-15H,3-9H2,1-2H3 |
InChI Key |
JBESZEDHUNRPGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-decynyl)-4-methyl- typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-decynyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of Benzene, 1-(1-decynyl)-4-methyl- may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(1-decynyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to form alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry: Benzene, 1-(1-decynyl)-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: Potential applications in medicinal chemistry include the development of novel pharmaceuticals. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in drug synthesis.
Industry: In the industrial sector, Benzene, 1-(1-decynyl)-4-methyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of Benzene, 1-(1-decynyl)-4-methyl- involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Substituent Functional Groups
The table below highlights key differences in substituent groups among analogs:
Key Observations:
- Electronic Effects : The decynyl group’s triple bond may increase electron density at the benzene ring compared to electron-withdrawing groups like sulfonyl or halogenated analogs .
- Reactivity : Alkyne-containing compounds (e.g., 1-decynyl, ethynyl) are prone to addition reactions (e.g., hydrogenation, cycloadditions), unlike halogenated or sulfonated derivatives.
- Hydrophobicity : The long decynyl chain (10 carbons) enhances hydrophobicity relative to shorter chains (e.g., butyl in or ethyl in ).
Molecular Weight and Structural Complexity
Key Observations:
Physicochemical Properties
- Boiling Point : Long-chain alkynes (e.g., decynyl) likely have higher boiling points than shorter-chain analogs due to increased van der Waals interactions. For comparison, 1-ethenyl-4-methoxybenzene has a boiling point of ~200°C, while alkylated benzenes in exceed 300°C.
- Solubility : The decynyl group’s hydrophobicity reduces water solubility compared to polar derivatives like sulfonyl or methoxy-containing compounds .
- Stability : Alkyne groups may confer oxidative instability relative to saturated alkyl chains or halogenated analogs.
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